molecular formula C18H20ClN3O4S B10984337 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B10984337
M. Wt: 409.9 g/mol
InChI Key: ADIMYEAFJPDRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a tetrahydrofuran moiety, and a chlorinated phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors such as thiourea and α-haloketones . The tetrahydrofuran moiety is introduced via nucleophilic substitution reactions, and the final compound is obtained by coupling the thiazole intermediate with the chlorinated phenyl group under suitable conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the thiazole or phenyl rings .

Mechanism of Action

The mechanism by which 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or modulating their function . Pathways involved might include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide apart is its unique combination of structural features, including the tetrahydrofuran moiety and the chlorinated phenyl group. These features may confer distinct biological activities and make it a valuable compound for further research .

Properties

Molecular Formula

C18H20ClN3O4S

Molecular Weight

409.9 g/mol

IUPAC Name

2-[acetyl(oxolan-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20ClN3O4S/c1-10-16(17(25)21-14-8-12(19)5-6-15(14)24)27-18(20-10)22(11(2)23)9-13-4-3-7-26-13/h5-6,8,13,24H,3-4,7,9H2,1-2H3,(H,21,25)

InChI Key

ADIMYEAFJPDRBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.